molecular formula C17H21F3N2O3S B2935441 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1903439-95-1

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2935441
CAS RN: 1903439-95-1
M. Wt: 390.42
InChI Key: HSXPDBIRRBCFHP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiopyran ring, a piperazine ring, and a trifluoromethylated phenyl group. The thiopyran ring is a six-membered heterocyclic ring containing one sulfur atom . The piperazine ring is a six-membered ring containing two nitrogen atoms. The trifluoromethylated phenyl group is a phenyl ring (a six-membered carbon ring) with a trifluoromethyl group (-CF3) attached.

Scientific Research Applications

Biomedical Research

In biomedical research, the compound could be used as a molecular probe to study biological systems. Its ability to bind to certain proteins or enzymes can help in understanding disease mechanisms or discovering new drug targets.

Each of these applications demonstrates the versatility of the compound and its potential to contribute significantly to various fields of scientific research. The trifluoromethyl group, in particular, is a noteworthy feature that can enhance the properties of the compound, making it a valuable entity in research and development .

properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3S/c18-17(19,20)14-3-1-13(2-4-14)16(23)22-9-7-21(8-10-22)15-5-11-26(24,25)12-6-15/h1-4,15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXPDBIRRBCFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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